cis-3-Hexenyl propionate
Description
cis-3-Hexenyl propionate (CAS 33467-74-2) is a green leaf volatile (GLV) ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol. It is a colorless liquid with a fresh, green, and slightly fruity aroma, often described as reminiscent of freshly cut grass or leafy vegetables . Key physicochemical properties include:
- Boiling point: 83°C at 17 mmHg
- Density: 0.887–0.892 g/cm³
- Refractive index: 1.428–1.431
- Solubility: Insoluble in water; soluble in ethanol and fats .
This compound is widely used in fragrances, flavorings, and cosmetics due to its natural green odor profile and stability . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as safe for use in food flavorings, with specifications ensuring ≥97% purity .
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-hex-3-enyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTLDEUQCOJGFP-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047579 | |
| Record name | (3Z)-Hex-3-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Green fruity aroma, colourless to pale yellow liquid, Colourless liquid; vegetable aroma | |
| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-3 & trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 to 182.00 °C. @ 760.00 mm Hg | |
| Record name | cis-3-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol), insoluble in water; soluble in fats, soluble (in ethanol) | |
| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.867, 0.887-0.910, 0.888-0.892 | |
| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-3 & trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
33467-74-2 | |
| Record name | cis-3-Hexenyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenyl propionate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexen-1-ol, 1-propanoate, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z)-Hex-3-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-HEXENYL PROPIONATE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6QY6N22M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-3-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Catalyst Selection and Activity
Solid acid catalysts (e.g., sulfonated carbon) enhance sustainability by reducing waste. These materials achieve 80–90% conversion in 3–5 hours and are recyclable for multiple batches.
Purity and Byproduct Management
Impurities such as trans-3-hexenyl propionate or unreacted alcohols are minimized via fractional distillation. Gas chromatography (GC) analysis confirms purity levels ≥98%, critical for fragrance applications.
Table 2: Reaction Condition Optimization
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | ↑ 15–20% |
| Catalyst Loading | 3–5% H₂SO₄ | ↑ 10–12% |
| Solvent Ratio | 20–30% toluene | ↑ 8–10% |
Chemical Reactions Analysis
Types of Reactions: Cis-3-Hexenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various esters or other substituted compounds.
Scientific Research Applications
Flavoring and Fragrance Industry
Overview:
cis-3-Hexenyl propionate is renowned for its fresh, green apple-like scent, making it a staple in the formulation of perfumes and food flavorings. Its pleasant aroma enhances sensory experiences in consumer products.
Key Applications:
- Perfumes: Used as a top note in various fragrance compositions.
- Food Flavorings: Incorporated in beverages and food products to impart a fresh taste.
Aromatherapy
Overview:
Due to its appealing scent, this compound is often included in essential oil blends and diffusers, contributing to a calming atmosphere in wellness environments.
Key Applications:
- Essential Oil Blends: Used in aromatherapy products to promote relaxation.
- Spa Products: Incorporated into diffusers and candles for ambiance enhancement.
Food Preservation
Overview:
Research indicates that this compound possesses antimicrobial properties that can extend the shelf life of certain food products. This application is particularly valuable in the food industry.
Key Findings:
- Antimicrobial Activity: Studies suggest that this compound can inhibit the growth of spoilage microorganisms, thereby preserving food quality .
Cosmetic Products
Overview:
In cosmetics, this compound is valued for its fragrance and potential skin benefits. It enhances the sensory experience of lotions and creams.
Key Applications:
- Lotions and Creams: Used to provide a pleasant scent while potentially offering skin-conditioning benefits.
- Fragrance Components: Added to various cosmetic formulations to improve user experience.
Research Applications
Overview:
In scientific studies, this compound serves as a model compound for investigating the behavior of esters in chemical reactions and interactions.
Key Studies:
- Kinetic Studies: Research has focused on the reaction kinetics of this compound with ozone (O₃), providing insights into its atmospheric behavior and degradation pathways .
Case Study Insights
-
Kinetic Study on Ozone Reactions:
A study measured the rate constants for reactions between ozone and various cis-3-hexenyl esters, including this compound, highlighting its slower reaction rates compared to alkenes due to electron-withdrawing effects from the ester group . -
Food Preservation Research:
Experimental results indicated that incorporating this compound into food formulations could significantly reduce microbial growth, thereby enhancing shelf life .
Mechanism of Action
The mechanism of action of cis-3-Hexenyl propionate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it is known to participate in signaling pathways related to plant defense. The compound’s effects are mediated through its ability to modulate the activity of specific enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
Structural and Functional Group Analysis
cis-3-Hexenyl propionate belongs to the cis-3-hexenyl ester family , characterized by a six-carbon chain with a double bond at the third position (Z-configuration) and an ester group. Its analogs differ in the carboxylic acid moiety (e.g., acetate, butyrate, isovalerate), which influences their odor profiles, volatility, and reactivity.
Table 1: Key Properties of cis-3-Hexenyl Esters
Reactivity and Environmental Impact
The ozone reaction rate increases with ester chain length due to enhanced electron density at the double bond. For example:
Occurrence in Natural Sources
- Blueberries : cis-3-Hexenyl acetate and propionate are key floral volatiles, varying with pollination status .
- Wall Rocket (Diplotaxis erucoides) : cis-3-Hexenyl isovalerate and butyrate dominate, while propionate shows high intra-population variability .
- Willows : cis-3-Hexenyl acetate is a host-specific volatile influencing insect behavior .
Key Research Findings
Atmospheric Degradation : Longer-chain esters like butyrate react faster with ozone, suggesting shorter atmospheric lifetimes .
Sensory Synergy: Mixtures of cis-3-hexenyl esters enhance complexity in fragrances; propionate is often paired with acetate for layered green notes .
Biological Roles : These esters serve dual roles in plant defense (repelling herbivores) and attracting pollinators .
Biological Activity
cis-3-Hexenyl propionate is an ester compound with the chemical formula C₉H₁₆O₂, commonly used in various applications, including food flavoring, fragrances, and potentially in pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the available literature on this compound, focusing on its biological effects, safety assessments, and relevant case studies.
- Molecular Formula : C₉H₁₆O₂
- CAS Number : 33467-74-2
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its mutagenicity, skin sensitization, reproductive toxicity, and environmental impact.
Mutagenicity and Genotoxicity
No direct studies have assessed the mutagenic potential of this compound. However, read-across data from related compounds suggest a low risk. For example:
- cis-3-Hexenyl formate (CAS # 33467-73-1) was evaluated using the Ames test and showed no mutagenic activity at concentrations up to 5000 μg/plate in various bacterial strains (Salmonella typhimurium and Escherichia coli) .
Reproductive Toxicity
In reproductive toxicity studies involving analogs like cis-3-hexenyl acetate (CAS # 3681-71-8), no significant adverse effects were observed on fertility or developmental outcomes in Wistar rats administered doses up to 1000 mg/kg/day . This suggests that this compound may also exhibit a favorable safety profile regarding reproductive health.
Skin Sensitization
Data from related compounds indicate that this compound is unlikely to cause skin sensitization. Studies conducted with cis-3-hexenyl acetate revealed no significant sensitization reactions in human subjects at tested concentrations .
Environmental Impact
The environmental behavior of this compound has been explored through kinetic studies examining its reactions with atmospheric ozone. These studies provide insights into its degradation pathways and potential atmospheric lifetime, which are essential for evaluating its environmental safety .
Case Studies and Research Findings
- Safety Assessment by RIFM : The Research Institute for Fragrance Materials (RIFM) conducted a comprehensive safety assessment of related compounds, concluding that under current usage conditions, there are no significant health concerns associated with this compound .
- Kinetic Studies : A study investigated the gas-phase reactions of cis-3-hexenyl esters with ozone, providing crucial data for atmospheric models and assessing the compound's environmental persistence .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of cis-3-Hexenyl propionate critical for experimental design?
- Answer : Key properties include:
- Boiling point : 83°C at 17 mmHg (ideal for distillation under reduced pressure) .
- Density : 0.887–0.90 g/mL (critical for solvent layering and phase separation) .
- Refractive index : 1.43 (useful for purity assessment via refractometry) .
- Solubility : Insoluble in water; soluble in ethanol and fats (dictates extraction and formulation methods) .
- Vapor pressure : 0.404 mmHg at 25°C (relevant for volatility studies) .
Q. How can researchers verify the purity and structural integrity of cis-3-Hexenyl propionate?
- Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices (e.g., AI: 1095, KI: 1096) and mass spectra against reference libraries .
- Nuclear Magnetic Resonance (NMR) : Analyze proton/carbon shifts to confirm stereochemistry (e.g., cis isomer identification) .
- Infrared Spectroscopy (IR) : Validate ester carbonyl peaks (~1740 cm⁻¹) and alkene C-H stretches .
- Refractometry : Match refractive index (n20/D: 1.43) to literature values .
Q. What safety protocols are essential for handling cis-3-Hexenyl propionate in laboratory settings?
- Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (flammable liquid with flashpoint 66°C) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (due to R36/37/38 eye/skin/respiratory irritation risks) .
- Storage : Keep in sealed containers under inert atmosphere to prevent oxidation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can isomer-specific behavior of cis-3-Hexenyl propionate be analyzed in plant volatile studies?
- Answer :
- Chiral Chromatography : Use chiral GC columns (e.g., cyclodextrin-based) to separate cis and trans isomers .
- Electroantennography (EAG) : Test olfactory receptor responses to isomers in insect-plant interaction studies .
- Stable Isotope Labeling : Track cis-3-Hexenyl propionate in plant defense signaling using ¹³C-labeled precursors .
Q. What methodological challenges arise in synthesizing high-purity cis-3-Hexenyl propionate?
- Answer :
- Steric Control : Optimize esterification conditions (e.g., acid catalysts, temperature) to favor cis over trans isomer formation .
- Purification : Use fractional distillation (83°C/17 mmHg) or preparative GC to isolate isomers .
- Stability Testing : Monitor degradation under light/heat using accelerated stability protocols (HPLC-MS) .
Q. How does the vaporization enthalpy of cis-3-Hexenyl propionate influence its environmental fate?
- Answer :
- Vaporization Enthalpy : 55.7 ± 1.0 kJ/mol at 298 K (measured via calorimetry) affects atmospheric partitioning .
- Tropospheric Lifetime : Model using EPA EPI Suite™ to predict oxidation pathways and degradation products .
- Field Measurements : Deploy passive air samplers (e.g., Tenax TA) to quantify airborne concentrations in ecosystems .
Q. What strategies resolve discrepancies in reported solubility parameters of cis-3-Hexenyl propionate?
- Answer :
- Solvent Polarity Screening : Test solubility in binary solvent systems (e.g., ethanol/water) via shake-flask method .
- Molecular Dynamics Simulations : Predict solvation free energies using COSMO-RS or Hansen solubility parameters .
- Empirical Validation : Cross-reference JECFA data (insoluble in water, soluble in ethanol) with experimental replicates .
Q. How can computational modeling enhance formulation design with cis-3-Hexenyl propionate?
- Answer :
- Machine Learning : Train models on physicochemical data (e.g., vapor pressure: 53.86 Pa, diffusion coefficient: 0.16 m²/h) to predict aroma release kinetics .
- QSAR Studies : Corrogate ester structure with olfactory receptor binding affinities using molecular docking .
- Mixture Optimization : Apply response surface methodology (RSM) to balance fruity/green aroma profiles in flavor formulations .
Key Research Recommendations
- Stereochemical Analysis : Prioritize chiral separation techniques to study isomer-specific bioactivity .
- Thermodynamic Profiling : Expand vapor pressure and enthalpy datasets for environmental impact assessments .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational toxicology to predict ecological risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
